molecular formula C52H65F6N3O8P2 B2561785 G-TPP ヘキサフルオロリン酸塩 CAS No. 1131626-47-5

G-TPP ヘキサフルオロリン酸塩

カタログ番号: B2561785
CAS番号: 1131626-47-5
分子量: 1036.0 g/mol
InChIキー: NFIBTCZSRLMDOD-WLXHSWTPSA-O
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cancer Research

Gamitrinib TPP hexafluorophosphate has been extensively studied in various cancer types:

  • Glioblastoma : In vitro studies demonstrated that concentrations of 15-20 μM effectively induced cell death in patient-derived glioblastoma cell lines without affecting normal astrocytes. This selectivity is crucial for therapeutic applications .
  • Prostate Cancer : Preclinical models showed that Gamitrinib significantly delayed tumor growth and improved survival rates in xenograft models, indicating its potential as a treatment for advanced prostate cancer .
  • Breast Cancer : Research indicated that Gamitrinib could enhance the efficacy of standard treatments by targeting mitochondrial pathways involved in tumor metabolism .

Neurodegenerative Diseases

The ability of Gamitrinib TPP hexafluorophosphate to induce mitophagy also opens avenues for research into neurodegenerative diseases characterized by mitochondrial dysfunction, such as Parkinson's disease. Studies have shown that the compound can activate mitochondrial quality control mechanisms, providing a potential therapeutic strategy for these conditions .

Case Study 1: Glioma Cell Lines

A comprehensive study involving 17 primary glioma cell lines revealed that Gamitrinib inhibited cell proliferation and induced apoptosis across all tested lines, including those resistant to temozolomide (TMZ). The study utilized RNA sequencing and reverse phase protein array analyses to elucidate the underlying mechanisms, confirming that Gamitrinib disrupts mitochondrial function and activates stress response pathways .

Case Study 2: Combination Therapy

In another investigation, the efficacy of Gamitrinib was assessed in combination with TRAIL (TNF-related apoptosis-inducing ligand) in glioblastoma models. The results indicated that while TRAIL alone had limited effects on tumor growth, the combination with Gamitrinib enhanced apoptotic signaling and resulted in significant tumor regression in vivo .

Data Summary

Application AreaFindingsReferences
GlioblastomaInduces apoptosis in patient-derived cell lines; effective against TMZ-resistant cells
Prostate CancerDelays tumor growth in xenograft models; enhances survival
NeurodegenerativeActivates mitophagy; potential application for diseases like Parkinson's
Combination TherapiesEnhances efficacy when combined with TRAIL; significant tumor regression observed

作用機序

ガミトリニブ TPP ヘキサフルオロリン酸は、ミトコンドリア内の HSP90 タンパク質を阻害することで効果を発揮します。 この阻害は、クライアントタンパク質のフォールディングと機能を阻害し、癌細胞におけるミトコンドリア機能不全とアポトーシスを引き起こします 分子標的には HSP90 の ATPase ドメインが含まれ、関与する経路は主にミトコンドリアアポトーシスに関連しています .

類似化合物の比較

類似化合物

独自性

ガミトリニブ TPP ヘキサフルオロリン酸は、ミトコンドリア標的機能を持つため、正常細胞に影響を与えることなく、癌細胞で選択的にアポトーシスを誘導することができます 。この特異性は、癌研究と治療において貴重なツールとなっています。

生化学分析

Biochemical Properties

G-TPP Hexafluorophosphate interacts with HSP90, a crucial protein involved in several cellular processes . This interaction is specific to mitochondrial HSP90 and does not affect HSP90 homeostasis outside the organelle . The nature of this interaction involves the inhibition of the HSP90 ATPase activity .

Cellular Effects

G-TPP Hexafluorophosphate has profound effects on various types of cells and cellular processes. It influences cell function by inducing mitochondrial apoptosis, characterized by the loss of organelle inner membrane potential, release of cytochrome c in the cytosol, activation of initiator caspase-9 and effector caspase-3 and caspase-7, and cellular reactivity for annexin V .

Molecular Mechanism

The molecular mechanism of action of G-TPP Hexafluorophosphate involves its binding to HSP90, inhibiting its ATPase activity . This results in the disruption of HSP90’s role in protein folding within the mitochondria, leading to the accumulation of misfolded proteins and the induction of mitochondrial apoptosis .

Temporal Effects in Laboratory Settings

The effects of G-TPP Hexafluorophosphate have been observed over time in laboratory settings. Within a 16-hour exposure, concentrations of G-TPP Hexafluorophosphate of 15-20 μM indistinguishably kill patient-derived and cultured glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of G-TPP Hexafluorophosphate vary with different dosages in animal models. Systemic monotherapy with G-TPP Hexafluorophosphate at concentrations (20 mg/kg as daily i.p. injections) that inhibit subcutaneous xenograft tumor growth in mice has no effect on orthotopic glioblastoma growth .

Metabolic Pathways

The metabolic pathways that G-TPP Hexafluorophosphate is involved in are primarily related to the inhibition of HSP90 within the mitochondria .

Transport and Distribution

G-TPP Hexafluorophosphate is selectively delivered to mitochondria . This selective transport and distribution within cells and tissues are due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .

Subcellular Localization

The subcellular localization of G-TPP Hexafluorophosphate is within the mitochondria . This localization is due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .

準備方法

合成ルートと反応条件

ガミトリニブ TPP ヘキサフルオロリン酸は、17-アリルアミノゲルダーナマイシン(17-AAG)とトリフェニルホスホニウムを組み合わせることで合成されます。合成には、次の手順が含まれます。

工業生産方法

ガミトリニブ TPP ヘキサフルオロリン酸の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、化合物の純度と効力を保証するための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類

ガミトリニブ TPP ヘキサフルオロリン酸は、いくつかの種類の化学反応を起こします。それらには以下が含まれます。

一般的な試薬と条件

主要生成物

これらの反応から生成される主な生成物には、使用された特定の試薬と条件に応じて、ガミトリニブ TPP ヘキサフルオロリン酸のさまざまな誘導体が含まれます .

科学研究への応用

ガミトリニブ TPP ヘキサフルオロリン酸は、幅広い科学研究に適用されています。

類似化合物との比較

Similar Compounds

Uniqueness

Gamitrinib TPP hexafluorophosphate is unique due to its mitochondrial targeting capability, which allows it to selectively induce apoptosis in cancer cells without affecting normal cells . This specificity makes it a valuable tool in cancer research and therapy.

生物活性

Gamitrinib TPP hexafluorophosphate (G-TPP) is a novel compound recognized for its selective inhibition of mitochondrial heat shock protein 90 (HSP90). This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of G-TPP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅₂H₆₅F₆N₃O₈P₂
  • Molecular Weight : 1036.03 g/mol
  • CAS Number : 1131626-47-5

G-TPP is characterized by its triphenylphosphonium (TPP) moiety, which facilitates its accumulation in mitochondria, making it a targeted therapy for cancer cells that overexpress mitochondrial HSP90.

G-TPP functions primarily as a mitochondrial matrix inhibitor that induces apoptosis in cancer cells while sparing normal cells. The mechanism involves:

  • Induction of Mitochondrial Apoptosis :
    • G-TPP treatment results in loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases (caspase-3, -7, and -9) in glioblastoma cell lines .
    • It stabilizes PINK1 and induces Parkin-mediated mitophagy, crucial for mitochondrial quality control .
  • Selective Toxicity :
    • G-TPP has shown effective cytotoxicity against various glioblastoma cell lines (e.g., U87MG, LN229) at concentrations between 15–20 μM without affecting normal fetal human astrocytes .

In Vitro Studies

A variety of in vitro studies have demonstrated the efficacy of G-TPP:

StudyCell LinesConcentrationKey Findings
Patient-derived glioblastoma cells15–20 μMInduces apoptosis via mitochondrial pathways.
17 primary glioma cell linesVariousInhibits proliferation and induces apoptosis; effective against TMZ-resistant lines.
HeLa cells10 μMInduces PINK1 accumulation and Parkin translocation to mitochondria.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of G-TPP:

  • Tumor Models : G-TPP was tested in subcutaneous and intracranial tumor models using U87MG glioblastoma xenografts.
    • Results indicated significant tumor growth suppression with daily intraperitoneal injections (20 mg/kg) without affecting normal tissues .

Case Studies

  • Combination Therapy with TRAIL :
    • A study demonstrated that combining TRAIL with systemic G-TPP significantly suppressed established glioblastomas without adverse effects on normal tissues .
  • Resistance Mechanisms :
    • Research showed that G-TPP effectively overcame resistance mechanisms in glioma cells, suggesting its utility in treating resistant tumors .

特性

IUPAC Name

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIBTCZSRLMDOD-WLXHSWTPSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65F6N3O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131626-47-5
Record name Gamitrinib hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GAMITRINIB HEXAFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。